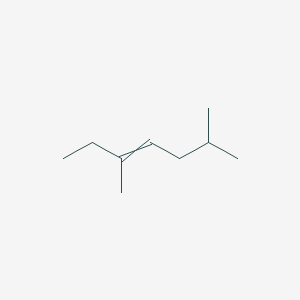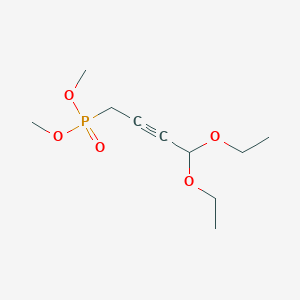
2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes hydrazine, hydroxypropyl, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with hydroxypropyl and methoxymethyl reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques. The process is optimized to maximize efficiency, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrazine derivatives.
Substitution: The hydroxypropyl and methoxymethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the context of its application, such as its use in medicine or industry.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(2-hydroxypropyl)hydrazine-1-carboxamide: Lacks the methoxymethyl group.
N-(methoxymethyl)hydrazine-1-carboxamide: Lacks the hydroxypropyl groups.
Uniqueness
2,2-Bis(2-hydroxypropyl)-N-(methoxymethyl)hydrazine-1-carboxamide is unique due to its combination of hydroxypropyl and methoxymethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
62723-36-8 |
|---|---|
Molecular Formula |
C9H21N3O4 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]-3-(methoxymethyl)urea |
InChI |
InChI=1S/C9H21N3O4/c1-7(13)4-12(5-8(2)14)11-9(15)10-6-16-3/h7-8,13-14H,4-6H2,1-3H3,(H2,10,11,15) |
InChI Key |
WCGKHHAOWHCMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)NC(=O)NCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)




![(Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diyl)bis(trimethylsilane)](/img/structure/B14526576.png)
![2-[(E)-(2-Aminophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14526579.png)
![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)





![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
